molecular formula C14H9NO3 B8748044 2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE

2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE

Cat. No.: B8748044
M. Wt: 239.23 g/mol
InChI Key: WBBFBHOZKCHJHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE is a derivative of anthraquinone, a class of aromatic organic compounds. This compound is known for its applications in various fields, including dye manufacturing, pharmaceuticals, and as an analytical reagent. Its unique structure, featuring both amino and hydroxy functional groups, contributes to its diverse chemical reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE typically involves the nitration of anthraquinone followed by reduction and subsequent hydrolysis. The nitration process introduces a nitro group, which is then reduced to an amino group. The hydrolysis step introduces the hydroxy group at the desired position.

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinones.

    Reduction: Reduction reactions typically convert the quinone structure to hydroquinone derivatives.

    Substitution: The amino and hydroxy groups can participate in various substitution reactions, including halogenation and alkylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.

    Substitution: Halogenation reactions often use halogens like chlorine or bromine, while alkylation can be achieved using alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, disrupting replication and transcription processes. It also generates reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components. These actions contribute to its potential anticancer and antimicrobial properties .

Comparison with Similar Compounds

  • 1-amino-9,10-anthracenedione
  • 1,4-diamino-9,10-anthracenedione
  • 1-amino-4-hydroxy-9,10-anthracenedione

Comparison: Compared to its analogs, 2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE exhibits unique reactivity due to the presence of both amino and hydroxy groups. This dual functionality allows for a broader range of chemical modifications and applications. Additionally, its specific substitution pattern enhances its biological activity, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C14H9NO3

Molecular Weight

239.23 g/mol

IUPAC Name

2-amino-1-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C14H9NO3/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16/h1-6,18H,15H2

InChI Key

WBBFBHOZKCHJHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The manufacture of 1-aminoanthraquinones by the reduction of 1-nitroanthraquinone has already been described. Beisler, Jones, Am. Soc. 44, 2304, were able to reduce 1-nitroanthraquinone to 1-aminoanthraquinone by treatment with potassium sulphide in boiling water. On the other hand, 1-aminoanthraquinone and 1-hydroxy-aminoanthraquinone result side by side in the reduction of 1-nitroanthraquinone dissolved in benzene with NaHS in an aqueous calcium chloride solution (Haworth, Lapworth, Soc. 119, 774).
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